molecular formula C11H13ClN2O B2434400 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide CAS No. 219689-55-1

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

Cat. No. B2434400
CAS RN: 219689-55-1
M. Wt: 224.69
InChI Key: PPJVOAZQMCAIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-5-chloro-N-(cyclopropylmethyl)benzamide” is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.69 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-amino-5-chloro-N-(cyclopropylmethyl)benzamide” is 1S/C11H13ClN2O/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-amino-5-chloro-N-(cyclopropylmethyl)benzamide” is a powder that is stored at room temperature . The boiling point is not specified .

Scientific Research Applications

Neuroleptic Activity

Research has shown that derivatives of benzamides, such as 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, demonstrate potential neuroleptic (antipsychotic) activity. For instance, studies on rats indicate that certain benzamides inhibit apomorphine-induced stereotyped behavior, suggesting a correlation between structure and activity in these compounds (Iwanami et al., 1981).

Crystalline Forms and Characterization

Different polymorphs of benzamide derivatives, including forms a and b of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), have been prepared and characterized. These forms were studied using X-ray powder diffractometry and thermal analysis, highlighting their distinct properties and potential applications in various fields of research (Yanagi et al., 2000).

Antispasmodic and Antihypoxic Properties

Benzamides are known for their physiological activities, including anticonvulsant and antispasmodic properties. Research into benzamides, including 2-amino-5-chloro-N-(cyclopropylmethyl)benzamide, has revealed their potential application in treating spasms and hypoxia-related conditions (Bakibaev et al., 1994).

Structural Analysis

Structural studies of benzamide derivatives provide insights into their molecular configurations and potential applications in drug design and pharmacology. These studies often involve crystallography and molecular modeling (Furuya et al., 1985).

Dopamine Receptor Antagonism

Some benzamide derivatives have shown promising results as dopamine D3 and D4 receptor antagonists, suggesting their potential use in treating conditions related to dopamine imbalance, such as Parkinson's disease and certain psychiatric disorders (Ohmori et al., 1996).

Biological Activity Spectrum

Benzamide compounds have been explored for their broad spectrum of biological activities, including their antimicrobial and antifungal properties. This research contributes to the development of new therapeutic agents (Imramovský et al., 2011).

Anti-Mosquito Activity

Some benzamide derivatives have shown effectiveness as inhibitors of mosquito development, offering potential applications in controlling mosquito populations and, consequently, mosquito-borne diseases (Schaefer et al., 1978).

properties

IUPAC Name

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJVOAZQMCAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-chloro-N-(cyclopropylmethyl)benzamide

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